molecular formula C8H6N4 B10908850 5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile

5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile

Cat. No.: B10908850
M. Wt: 158.16 g/mol
InChI Key: RNGXPQDFLUSCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 5-position and a cyano group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under basic conditions to form the pyrazolopyridine core . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as a TRK inhibitor, the compound binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

5-methylpyrazolo[3,4-b]pyridine-1-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-7-4-11-12(5-9)8(7)10-3-6/h2-4H,1H3

InChI Key

RNGXPQDFLUSCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.